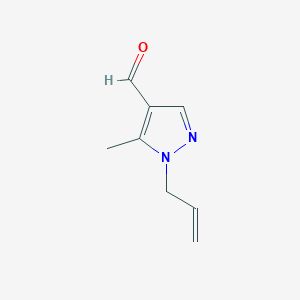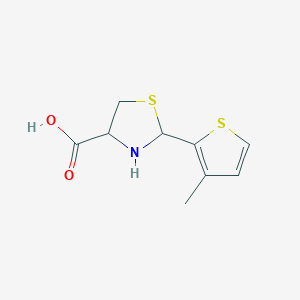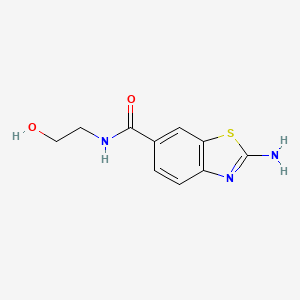
1,2,6-Trimethyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6-Trimethyl-1H-indole-3-carbaldehyde is a chemical compound that is part of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Wissenschaftliche Forschungsanwendungen
Gold-Catalyzed Cycloisomerizations
1H-indole-3-carbaldehyde derivatives can be prepared efficiently through gold(I)-catalyzed cycloisomerization, a method that is operationally simple and effective for a wide range of substrates. This technique involves activating the alkyne moiety of the substrate with a gold(I) catalyst, leading to intramolecular addition and subsequent reactions to yield the indole-3-carbaldehyde derivatives (Kothandaraman, Mothe, Toh, & Chan, 2011).
Nucleophilic Substitution Reactions
1-Methoxy-6-nitroindole-3-carbaldehyde, a related compound, reacts regioselectively with nucleophiles to form 2,3,6-trisubstituted indole derivatives, showcasing its role as a versatile electrophile in nucleophilic substitution reactions (Yamada, Yamada, Shiraishi, Tomioka, & Somei, 2009).
Structural Analysis and DFT Studies
Indole derivatives, including those based on 1H-indole-3-carbaldehyde, have been synthesized and characterized using various spectroscopic techniques and X-ray diffraction (XRD) studies. Density functional theory (DFT) studies offer insights into their optimized geometry, vibrational analysis, and nonlinear optical (NLO) properties, highlighting their potential in high-tech applications (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020).
Synthesis of Novel Indole Derivatives
Research has also focused on the synthesis of novel indole derivatives, including various indole-3-carbaldehyde compounds. These studies involve understanding the molecular structure and exploring potential applications, such as catalysts or intermediates in organic synthesis (Ping, 2012).
Nanocatalysed Knoevenagel Condensation
Indole-3-carbaldehyde is actively utilized in Knoevenagel condensation reactions, catalyzed by ZnO nanoparticles. This method offers advantages like excellent yields, short reaction times, and environmental benefits, making it attractive from both an ecological and economic standpoint (Madan, 2020).
Palladacycles Synthesis and Applications
1H-indole-3-carbaldehyde derivatives have been used in the synthesis of palladacycles, which are effective as catalysts in various chemical reactions, including the Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Spectroscopic and Computational Studies
1H-indole-3-carbaldehyde has been the subject of extensive spectroscopic and computational studies to understand its structural, electronic, and reactive properties. These studies provide insights into its potential applications in various scientific fields (Fatima, Khanum, Sharma, Verma, Arora, Siddiqui, & Javed, 2022).
Wirkmechanismus
Target of Action
The primary targets of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers . .
Biochemical Pathways
It is known that indole derivatives can play a significant role in various biological activities .
Eigenschaften
IUPAC Name |
1,2,6-trimethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-10-11(7-14)9(2)13(3)12(10)6-8/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGXUYISVFDXIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390178 |
Source


|
| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842971-69-1 |
Source


|
| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)




![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)





![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)
